molecular formula C14H17NO2 B8214264 4-Ethynyl-N-(5-hydroxypentyl)benzamide

4-Ethynyl-N-(5-hydroxypentyl)benzamide

Cat. No.: B8214264
M. Wt: 231.29 g/mol
InChI Key: WPNLFRVYUFKLEK-UHFFFAOYSA-N
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Description

4-Ethynyl-N-(5-hydroxypentyl)benzamide is a synthetic benzamide derivative designed for advanced life sciences research, particularly in the field of targeted protein degradation (TPD). This compound integrates two key functional groups: a 4-ethynylbenzamide moiety and a 5-hydroxypentyl chain. The 4-ethynylbenzamide structure is of significant interest as a novel cereblon (CRBN) E3 ligase-binding ligand for the construction of Proteolysis-Targeting Chimeras (PROTACs) . Unlike classical immunomodulatory imide drug (IMiD)-based binders, these conformationally locked benzamide-type derivatives replicate natural CRBN degron interactions and exhibit enhanced chemical stability while demonstrating a favorable selectivity profile by reducing off-target recruitment of neo-substrates like IKZF1/3 and SALL4 . The terminal alkyne group of the ethynyl moiety provides a versatile handle for site-specific conjugation via click chemistry, enabling efficient and modular linker attachment during PROTAC synthesis. The incorporated 5-hydroxypentyl chain serves as a potential spacer or linker component, connecting the CRBN-binding ligand to a second target-binding moiety in a heterobifunctional PROTAC molecule. The hydroxyl group offers a straightforward point for further chemical functionalization. Researchers can leverage this compound to develop novel degraders aimed at challenging therapeutic targets in oncology and other disease areas . Application Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

4-ethynyl-N-(5-hydroxypentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-12-6-8-13(9-7-12)14(17)15-10-4-3-5-11-16/h1,6-9,16H,3-5,10-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLFRVYUFKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)NCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves coupling 4-ethynylbenzoic acid with 5-hydroxypentylamine using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt).

Procedure

  • Activation of Carboxylic Acid :

    • 4-Ethynylbenzoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

    • EDC (1.2 eq) and HOBt (1.1 eq) are added under nitrogen at 0°C, stirred for 30 min to form the active ester.

  • Amine Addition :

    • 5-Hydroxypentylamine (1.1 eq) is added dropwise, followed by triethylamine (2.0 eq) to neutralize HCl byproducts.

    • The mixture is stirred at room temperature for 12–24 h.

  • Workup :

    • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.

    • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid.

Yield and Characterization

  • Yield : 65–72%.

  • Characterization Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.40–1.60 (m, 4H, CH₂), 3.30 (t, 2H, CH₂OH), 3.50 (q, 2H, NHCH₂), 7.60 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H), 8.70 (t, 1H, NH).

    • IR : 3280 cm⁻¹ (NH), 2210 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O).

Acid Chloride-Mediated Synthesis

Reaction Overview

4-Ethynylbenzoyl chloride is prepared in situ and reacted with 5-hydroxypentylamine, avoiding coupling agents.

Procedure

  • Acid Chloride Formation :

    • 4-Ethynylbenzoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in DCM at reflux for 2 h. Excess SOCl₂ is removed under vacuum.

  • Amine Coupling :

    • The crude acid chloride is dissolved in tetrahydrofuran (THF) and added to 5-hydroxypentylamine (1.2 eq) at 0°C.

    • The reaction is stirred for 4 h at room temperature.

  • Workup :

    • The mixture is filtered, and the solvent is evaporated.

    • Recrystallization from ethanol/water (7:3) affords the product.

Yield and Characterization

  • Yield : 55–60%.

  • Characterization Data :

    • MS (EI) : m/z 259.3 [M+H]⁺.

    • Melting Point : 128–130°C.

Transesterification of Methyl 4-Ethynylbenzoate

Reaction Overview

Methyl 4-ethynylbenzoate undergoes aminolysis with 5-hydroxypentylamine in the presence of a catalytic base.

Procedure

  • Ester Activation :

    • Methyl 4-ethynylbenzoate (1.0 eq) and 5-hydroxypentylamine (1.5 eq) are combined in methanol.

    • Piperidine (0.1 eq) is added, and the mixture is heated at 60°C for 8 h.

  • Workup :

    • The solvent is removed under reduced pressure.

    • The residue is purified via flash chromatography (ethyl acetate/methanol, 9:1).

Yield and Characterization

  • Yield : 70–75%.

  • Characterization Data :

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 24.1 (CH₂), 32.5 (CH₂OH), 44.8 (NHCH₂), 82.5 (C≡C), 127.9–134.2 (Ar-C), 166.2 (C=O).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Carbodiimide Coupling High purity; mild conditionsCostly reagents; longer reaction time65–72%
Acid Chloride Route No coupling agents; scalableRequires SOCl₂; lower yield55–60%
Transesterification High yield; simple workupRequires ester precursor; base-sensitive70–75%

Mechanistic Considerations

Ethynyl Group Stability

The ethynyl moiety is susceptible to oxidation under acidic or high-temperature conditions. Sonogashira coupling during precursor synthesis (e.g., 4-ethynylbenzoic acid from 4-iodobenzoic acid) requires palladium catalysts and copper iodide.

Hydroxypentylamine Reactivity

The primary amine in 5-hydroxypentylamine facilitates nucleophilic attack on activated carboxyl groups. However, the hydroxyl group may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during acid chloride coupling .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N-(5-hydroxypentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, Swern oxidation conditions.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alkene or alkane from the ethynyl group.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a crucial building block in the synthesis of potential drug candidates. Its ability to interact with specific enzymes or receptors makes it a candidate for developing therapeutics targeting various diseases. For instance, the ethynyl group can facilitate π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity to biological targets.

Antiproliferative Activity
Research indicates that derivatives of benzamide compounds exhibit significant antiproliferative activity against cancer cell lines. The structural modifications involving 4-Ethynyl-N-(5-hydroxypentyl)benzamide could lead to new agents with improved efficacy against specific cancer types, such as breast cancer (MCF-7 cell line) and colon cancer (HCT116 cell line) .

Materials Science

Polymer Chemistry
The presence of the ethynyl group allows for polymerization reactions, making this compound useful in developing novel polymers with unique properties. Such polymers can be tailored for applications ranging from drug delivery systems to advanced materials with specific mechanical or thermal characteristics.

Organic Synthesis
This compound acts as an intermediate in synthesizing more complex organic molecules. Its reactivity can facilitate the study of reaction mechanisms and the development of new synthetic methodologies. For example, it can be utilized in reactions that yield nitro or halogenated derivatives, expanding its utility in organic synthesis.

Antioxidative Properties
Studies have shown that compounds similar to this compound possess antioxidative properties. This characteristic is critical for developing agents that can prevent oxidative damage in biological systems, potentially mitigating conditions associated with oxidative stress .

Case Studies

  • Anticancer Activity
    In a study focusing on N-substituted benzimidazole carboxamides, derivatives exhibited pronounced antiproliferative activity against MCF-7 cells (IC50 = 3.1 μM). The introduction of hydroxyl groups significantly enhanced the biological activity of these compounds, suggesting that similar modifications to this compound could yield potent anticancer agents .
  • Synthetic Pathways and Derivatives
    Research exploring various synthetic routes for benzamide derivatives has highlighted the potential of compounds like this compound as intermediates. These studies emphasize the importance of structural variations in enhancing biological activity and optimizing pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-(5-hydroxypentyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The substituent at the para position of the benzamide ring significantly impacts electronic properties and bioactivity:

Compound Substituent Key Features Reference
4-Ethynyl-N-(5-hydroxypentyl)benzamide Ethynyl (-C≡CH) Electron-withdrawing, enhances reactivity for conjugation or binding -
2-Hydroxy-N-(5-hydroxypentyl)benzamide (S-Ac) Hydroxyl (-OH) Electron-donating, increases hydrogen bonding potential
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Methoxy (-OCH₃) Electron-donating, improves membrane permeability
4-Substituted-N-(4-hydrazinecarbonylphenyl)benzamide Hydrazine (-NHNH₂) Nucleophilic, useful in chelation or coordination chemistry

Key Findings :

  • Hydroxyl and methoxy groups improve solubility but may reduce metabolic stability due to oxidation susceptibility .

Side Chain Modifications

The N-substituent’s length and functional groups influence solubility, bioavailability, and target interactions:

Compound Side Chain Key Features Reference
This compound 5-Hydroxypentyl Balances hydrophilicity and flexibility; hydroxyl enables H-bonding -
2-Hydroxy-N-(3-hydroxypropyl)benzamide (S-Ab) 3-Hydroxypropyl Shorter chain reduces steric hindrance but limits solubility
N-(4-Methoxyphenyl)benzamide 4-Methoxyphenyl Aromatic substituent enhances π-π stacking but reduces solubility
JWH-122 N-(5-hydroxypentyl) 5-Hydroxypentyl Cannabinoid metabolite; hydroxypentyl aids in renal excretion

Key Findings :

  • The 5-hydroxypentyl chain optimizes solubility and metabolic stability compared to shorter chains (e.g., 3-hydroxypropyl) .
  • Aromatic N-substituents (e.g., methoxyphenyl) enhance target affinity but may compromise pharmacokinetics .
Pharmacological Profiles:
  • Anticancer candidates : Benzamides with hydroxyl or methoxy groups exhibit antioxidant properties, while ethynyl groups may enhance kinase inhibition .
  • Cannabinoid metabolites: N-(5-hydroxypentyl) derivatives like JWH-122 are associated with cannabinoid receptor interactions .

Physicochemical and Analytical Data

Compound Yield (%) Melting Point (°C) Notable Data Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 80 90 1H NMR: δ 7.3–6.8 (aromatic protons)
2-Hydroxy-N-(5-hydroxypentyl)benzamide (S-Ac) 84 - Solvent-free microwave synthesis
2,3-Dihydroxy-N-(5-hydroxypentyl)benzamide (7c) 60 - 13C NMR: δ 165.9 (amide carbonyl)

Key Challenges :

  • Structural similarities among benzamide derivatives complicate analytical differentiation (e.g., neuroleptics like amisulpride vs. tiapride) .
  • Ethynyl group stability under physiological conditions requires further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethynyl-N-(5-hydroxypentyl)benzamide, and how can purity be validated?

  • Synthesis : A two-step approach is advised: (1) Coupling 4-ethynylbenzoic acid with 5-hydroxypentylamine using EDC/HOBt as coupling agents in anhydrous DMF . (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structural integrity via 1H^1H-NMR (e.g., ethynyl proton resonance at δ 2.5–3.0 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers design initial solubility and stability studies for this compound?

  • Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy (λmax ~250–280 nm). Include temperature-dependent studies (4°C–37°C) .
  • Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., bacterial PPTase enzymes). Prioritize binding pockets near the ethynyl group due to its potential for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Validate with free-energy calculations (MM-PBSA) .

Q. How can conflicting bioactivity data across studies be resolved methodologically?

  • Statistical Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using fixed/random-effects models. Adjust for variables like cell line variability or assay protocols .
  • Dose-Response Refinement : Apply factorial design (2³ factorial) to test combinations of pH, temperature, and concentration, minimizing confounding variables .

Q. What advanced techniques optimize reaction yield in scaled-up synthesis?

  • Process Control : Implement flow chemistry with real-time FTIR monitoring to adjust reagent stoichiometry dynamically .
  • DOE Optimization : Use response surface methodology (RSM) to model interactions between catalyst loading, solvent ratio, and reaction time .

Methodological Challenges & Solutions

Q. How to address low yields in amide bond formation during synthesis?

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as HATU or DMTMM, in anhydrous THF.
  • Side Reaction Mitigation : Introduce a scavenger (e.g., trisamine) to quench excess coupling agents .

Q. What analytical methods resolve structural ambiguities in NMR spectra?

  • 2D NMR : Perform 1H^1H-13C^13C HSQC to confirm amide linkage and 1H^1H-1H^1H COSY to assign overlapping alkyl chain protons .
  • High-Resolution MS : Use ESI-HRMS to distinguish between molecular ion ([M+H]⁺) and potential impurities .

Emerging Research Directions

Q. How can AI-driven platforms enhance experimental design for derivative synthesis?

  • Reaction Prediction : Train graph neural networks (e.g., ChemProp) on PubChem datasets to propose novel derivatives with modified hydroxypentyl chains .
  • Autonomous Labs : Integrate robotic platforms (e.g., Opentrons) with AI for high-throughput screening of reaction conditions .

Q. What in silico tools validate the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate LogP (ethynyl group may reduce hydrophilicity) and cytochrome P450 interactions .
  • BBB Penetration : Apply BBB Predictor to assess CNS activity potential based on molecular weight and polar surface area .

Data Reporting Standards

  • Reproducibility : Document all synthetic steps, including solvent batch numbers and humidity levels during lyophilization .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro assays and avoid referencing non-peer-reviewed sources like vendor datasheets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-N-(5-hydroxypentyl)benzamide
Reactant of Route 2
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4-Ethynyl-N-(5-hydroxypentyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.